6-Bromo-4-chloro-7-methylquinoline
Overview
Description
6-Bromo-4-chloro-7-methylquinoline is a halogenated quinoline derivative with the molecular formula C10H7BrClN. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the quinoline ring system. Quinolines are heterocyclic aromatic organic compounds, and their derivatives are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-7-methylquinoline typically involves the halogenation of quinoline derivatives. One common method is the direct bromination and chlorination of 7-methylquinoline using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of halogen atoms at the desired positions on the quinoline ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and improved product purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-chloro-7-methylquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound, leading to the formation of quinone derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can reduce the compound to form the corresponding hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as ammonia (NH3) or alkyl halides, resulting in the formation of substituted quinoline derivatives.
Major Products Formed:
Oxidation Products: Quinone derivatives, which are important intermediates in the synthesis of various pharmaceuticals and dyes.
Reduction Products: Hydroquinoline derivatives, which have applications in the synthesis of antimalarial drugs and other bioactive compounds.
Substitution Products: Substituted quinoline derivatives, which are used in the development of new chemical entities for medicinal and industrial purposes.
Scientific Research Applications
6-Bromo-4-chloro-7-methylquinoline has several scientific research applications across various fields:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound and its derivatives are studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its use in the development of new drugs.
Industry: The compound is used in the production of various chemical products, including pigments, corrosion inhibitors, and biocides.
Mechanism of Action
The mechanism by which 6-Bromo-4-chloro-7-methylquinoline exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or DNA. The halogen atoms on the quinoline ring can enhance the compound's binding affinity and selectivity towards these targets, leading to its biological activity.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Receptors: It may bind to receptors on cell surfaces, modulating cellular signaling pathways.
DNA: The compound can intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
6-Bromo-4-chloro-7-methylquinoline is compared with other similar compounds to highlight its uniqueness:
6-Bromo-2-chloro-4-methylquinoline: This compound differs in the position of the halogen atoms, leading to different chemical and biological properties.
6-Bromo-4-chloroquinoline: The absence of the methyl group results in altered reactivity and biological activity.
7-Methylquinoline: The lack of halogen atoms makes this compound less reactive and less biologically active compared to its halogenated counterparts.
Properties
IUPAC Name |
6-bromo-4-chloro-7-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXDYZSIIOOPMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=C2C=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670932 | |
Record name | 6-Bromo-4-chloro-7-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189106-57-7 | |
Record name | Quinoline, 6-bromo-4-chloro-7-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1189106-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4-chloro-7-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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